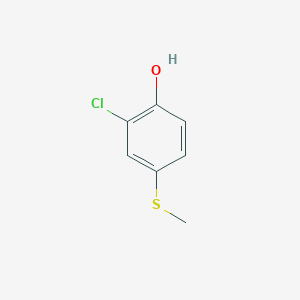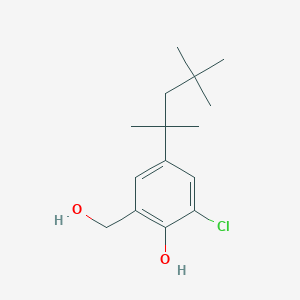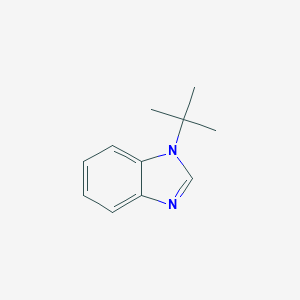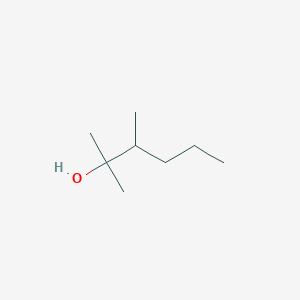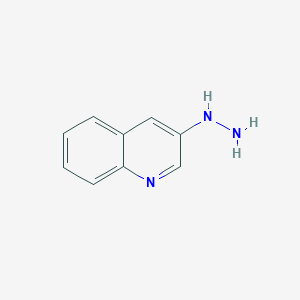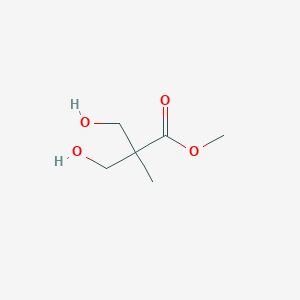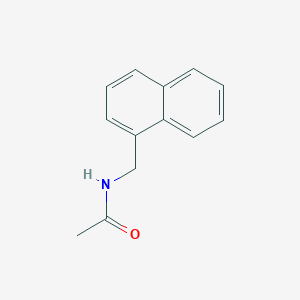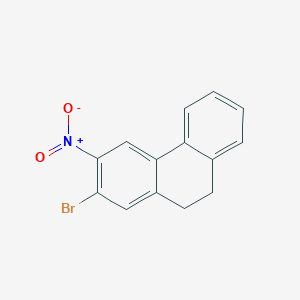
2-Bromo-3-nitro-9,10-dihydrophenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-nitro-9,10-dihydrophenanthrene is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a polycyclic aromatic hydrocarbon that is widely used in various research fields, including organic synthesis, material science, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-nitro-9,10-dihydrophenanthrene is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes and proteins involved in various biochemical pathways. Additionally, it is also believed that this compound may interact with DNA and RNA, leading to changes in gene expression and protein synthesis.
Effets Biochimiques Et Physiologiques
2-Bromo-3-nitro-9,10-dihydrophenanthrene has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has potent anti-cancer and anti-inflammatory properties. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of xenobiotics, which may have implications for drug metabolism and toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Bromo-3-nitro-9,10-dihydrophenanthrene in lab experiments is its versatility. This compound can be used in various research fields, including organic synthesis, material science, and medicinal chemistry. Additionally, this compound is relatively easy to synthesize and is commercially available. However, one of the main limitations of using this compound is its potential toxicity. This compound has been shown to be toxic to certain cell lines and may have implications for the safety of researchers working with this compound.
Orientations Futures
There are numerous future directions for research involving 2-Bromo-3-nitro-9,10-dihydrophenanthrene. One potential future direction is the investigation of this compound's anti-cancer and anti-inflammatory properties in vivo. Additionally, this compound could be used as a starting material for the synthesis of various other organic compounds with potential applications in medicine and material science. Furthermore, the potential toxicity of this compound could be further investigated, and safety protocols for researchers working with this compound could be developed.
Conclusion:
2-Bromo-3-nitro-9,10-dihydrophenanthrene is a versatile compound with numerous potential applications in various research fields. This compound's unique properties and potential anti-cancer and anti-inflammatory properties make it an attractive target for future research. However, the potential toxicity of this compound must be taken into consideration when working with it in lab experiments. Overall, 2-Bromo-3-nitro-9,10-dihydrophenanthrene is a promising compound with significant potential for future scientific research.
Méthodes De Synthèse
The synthesis of 2-Bromo-3-nitro-9,10-dihydrophenanthrene involves a multi-step process that starts with the reaction of 1,2-dibromo-4-nitrobenzene with cyclopentadiene in the presence of a Lewis acid catalyst. This reaction yields the intermediate product, 1-bromo-2-nitro-3-(cyclopent-2-en-1-yl)benzene, which is then subjected to a Diels-Alder reaction with 1,3-cyclohexadiene. The final product, 2-Bromo-3-nitro-9,10-dihydrophenanthrene, is obtained by the reduction of the nitro group using hydrogen gas and a palladium catalyst.
Applications De Recherche Scientifique
2-Bromo-3-nitro-9,10-dihydrophenanthrene has numerous applications in scientific research. One of the most significant applications is in the field of organic synthesis, where this compound is used as a building block for the synthesis of various other organic compounds. Additionally, this compound is used in material science research, where it is used to prepare thin films and coatings due to its unique optical and electronic properties. Furthermore, this compound is also used in medicinal chemistry research, where it is being investigated for its potential anti-cancer and anti-inflammatory properties.
Propriétés
Numéro CAS |
18264-84-1 |
|---|---|
Nom du produit |
2-Bromo-3-nitro-9,10-dihydrophenanthrene |
Formule moléculaire |
C14H10BrNO2 |
Poids moléculaire |
304.14 g/mol |
Nom IUPAC |
2-bromo-3-nitro-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C14H10BrNO2/c15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)16(17)18/h1-4,7-8H,5-6H2 |
Clé InChI |
AQOOEEUCWGIPOO-UHFFFAOYSA-N |
SMILES |
C1CC2=CC(=C(C=C2C3=CC=CC=C31)[N+](=O)[O-])Br |
SMILES canonique |
C1CC2=CC(=C(C=C2C3=CC=CC=C31)[N+](=O)[O-])Br |
Synonymes |
2-Bromo-9,10-dihydro-3-nitrophenanthrene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



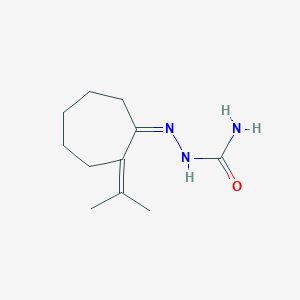
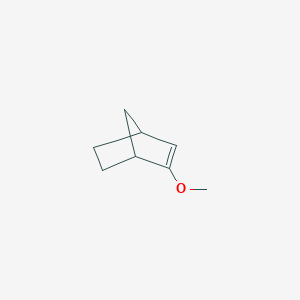
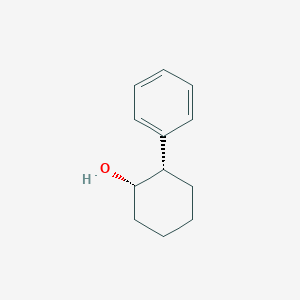
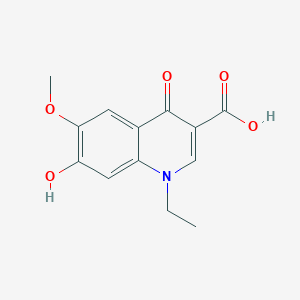
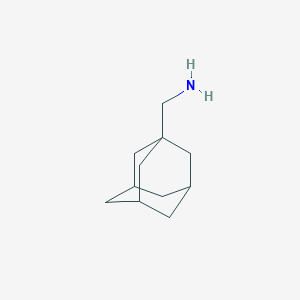
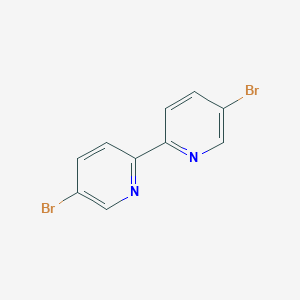
![Benzenamine, 4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethyl-](/img/structure/B102529.png)
